1-Methyl-1-phenylhydrazine

Oxidation chemistry Nitrosamine formation Hydrazine derivatives

1-Methyl-1-phenylhydrazine (MPH, CAS 618-40-6) is a 1,1-disubstituted arylhydrazine with a methyl group and a phenyl group attached to the same terminal nitrogen atom. It is a colorless to yellow-orange liquid with a boiling point of 54-55°C at 0.3 mmHg and a density of 1.038 g/mL at 25°C.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 618-40-6
Cat. No. B1203642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1-phenylhydrazine
CAS618-40-6
SynonymsN-methyl-N-phenyl-hydrazine
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)N
InChIInChI=1S/C7H10N2/c1-9(8)7-5-3-2-4-6-7/h2-6H,8H2,1H3
InChIKeyMWOODERJGVWYJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1-phenylhydrazine (CAS 618-40-6): A Disubstituted Arylhydrazine for Regioselective Synthesis and Specialized Applications


1-Methyl-1-phenylhydrazine (MPH, CAS 618-40-6) is a 1,1-disubstituted arylhydrazine with a methyl group and a phenyl group attached to the same terminal nitrogen atom [1]. It is a colorless to yellow-orange liquid with a boiling point of 54-55°C at 0.3 mmHg and a density of 1.038 g/mL at 25°C . MPH serves as a key reagent in Fischer indole synthesis, forming hydrazones with carbonyl compounds, and exhibits unique regiochemical behavior due to the absence of N-H protons on the substituted nitrogen . The compound is also employed as a derivatizing agent for carbonyl detection, a crosslinking agent for hydrogel production, and a substrate in enzymatic oxidation studies . Its asymmetrical substitution pattern distinguishes it from symmetrical phenylhydrazine and other monosubstituted arylhydrazines.

Why 1-Methyl-1-phenylhydrazine Cannot Be Replaced by Phenylhydrazine or Symmetrical Analogs: Structural Determinants of Reactivity


The 1,1-disubstituted architecture of MPH fundamentally alters its reaction outcomes compared to phenylhydrazine or p-methylphenylhydrazine. In oxidation reactions, MPH undergoes preferential deamination, whereas 1,1-diphenylhydrazine yields predominantly nitrosamine products [1]. In Fischer indole cyclizations, MPH generates N-alkylated indoles, while phenylhydrazine produces N-unsubstituted indoles [2]. The methylation of the terminal nitrogen eliminates the possibility of tautomerization to an ene-hydrazine form, thereby restricting reaction pathways available to monosubstituted arylhydrazines . Furthermore, MPH exhibits distinct adsorption thermodynamics on polymeric resins compared to phenylhydrazine, 1-acetyl-2-phenylhydrazine, and p-methylphenylhydrazine, with equilibrium capacities varying by up to 70% depending on the adsorbent [3]. These quantifiable differences in regioselectivity, product distribution, and physicochemical behavior preclude direct substitution.

Quantitative Differentiation of 1-Methyl-1-phenylhydrazine Against Closest Analogs: A Comparative Evidence Inventory


Divergent Oxidation Pathways: MPH Undergoes Deamination While 1,1-Diphenylhydrazine Yields Nitrosamine

When oxidized by potassium superoxide, 1-methyl-1-phenylhydrazine (MPH) produces nitrosamine only as a minor product, with deamination being the predominant pathway. In direct contrast, 1,1-diphenylhydrazine yields diphenylnitrosamine at a 50% yield under identical conditions [1]. This difference in oxidation product distribution stems from the electronic and steric effects of the methyl substituent versus the second phenyl group, altering the stability of reaction intermediates.

Oxidation chemistry Nitrosamine formation Hydrazine derivatives

Fischer Indole Cyclization: MPH Yields Heterocyclic Steroid via Osazone Cyclization, Phenylhydrazine Does Not

Reaction of 2α-bromo- and 2,2-dibromo-cholestan-3-ones with 1-methyl-1-phenylhydrazine (MPH) produced a heterocyclic steroid resulting from cyclization of an intermediate osazone. In contrast, phenylhydrazine under similar conditions yielded arylazo-alkenes and bisphenylhydrazone of 5α-cholestane-2,3-dione, with no cyclized heterocyclic product observed [1]. This divergence highlights MPH's ability to direct cyclization pathways unavailable to unsubstituted phenylhydrazine.

Fischer indole synthesis Steroid chemistry Heterocyclic synthesis

Adsorption Capacity: MPH Shows 20-70% Higher Adsorption on Hypercrosslinked Resins Than Amberlite XAD-4

In a comparative adsorption study of four phenylhydrazine derivatives, 1-methyl-1-phenylhydrazine (1-MPH) exhibited equilibrium adsorption capacities on hypercrosslinked resins NG-99 and NG-100 that were 20-70% higher than those on conventional macroporous Amberlite XAD-4 resin [1]. The study also demonstrated that phenylhydrazine (PH), 1-acetyl-2-phenylhydrazine (1-APH), and p-methylphenylhydrazine (p-MPH) each displayed distinct adsorption isotherms and enthalpy profiles, with 1-MPH showing intermediate hydrophobicity-driven affinity [1].

Adsorption thermodynamics Wastewater treatment Polymeric adsorbents

Microsomal Oxidation: MPH is Among the Best Substrates for Liver Amine Oxidase

In studies of purified liver microsomal amine oxidase substrate specificity, 1-methyl-1-phenylhydrazine (MPH) and 1,1-dimethylhydrazine were identified as two of the best substrates among a panel of hydrazine derivatives [1]. While quantitative kinetic parameters (Km, Vmax) are not provided in the available abstracts, the qualitative ranking establishes MPH as a high-affinity substrate relative to other hydrazines. This metabolic liability contrasts with its behavior in chemical oxidation systems where deamination dominates .

Xenobiotic metabolism Amine oxidase Hydrazine toxicology

Hydrazone Formation: MPH Enables N-Alkylated Hydrazones with Distinct Physical Properties

1-Methyl-1-phenylhydrazine (MPH) reacts with aldehydes and ketones to form N-alkylated hydrazones, whereas phenylhydrazine yields N-unsubstituted hydrazones . This methylation alters the hydrazone's physical properties, including solubility, melting point, and chromatographic retention behavior. A patent application describes preparation of hydrazones from MPH and various aldehydes (including 1-naphthaldehyde) in ethanol with acid catalyst, demonstrating synthetic utility [1]. The absence of an acidic N-H proton in MPH-derived hydrazones eliminates certain tautomeric equilibria and hydrogen-bonding interactions present in phenylhydrazine-derived analogs.

Hydrazone synthesis Carbonyl derivatization Analytical chemistry

High-Impact Application Scenarios for 1-Methyl-1-phenylhydrazine Based on Verified Differentiators


Regioselective Fischer Indole Synthesis of N-Alkylated Indoles

MPH is the reagent of choice when synthetic routes require N-alkylated indole products rather than N-unsubstituted indoles. The methyl substituent remains on the indole nitrogen after cyclization, enabling direct access to N-methylindole scaffolds without additional alkylation steps . This is particularly valuable in medicinal chemistry where N-alkyl substitution modulates receptor binding and pharmacokinetic properties. The heterocyclic steroid cyclization observed with α-bromocholestanones further demonstrates MPH's ability to direct complex polycyclic frameworks inaccessible to phenylhydrazine [5].

Oxidation Studies Requiring Deamination Pathway Analysis

For investigations of hydrazine oxidation mechanisms, MPH provides a clean deamination pathway, minimizing nitrosamine formation that complicates product analysis with 1,1-diphenylhydrazine . This makes MPH an ideal substrate for studying vanadium nitrogenase model systems and oxidovanadium(V)-salan complex reactivity [5]. The absence of a second aryl group simplifies mass spectral interpretation and enables unambiguous identification of deamination products.

Crosslinking Agent for Hydrogel Production

MPH serves as an efficient chemical crosslinking agent for hydrogel fabrication, reacting with aminosulfonyl groups on proteins to form stable covalent cross-links within three-dimensional macromolecular networks . This application leverages MPH's bifunctional hydrazine reactivity and moderate water solubility, enabling controlled gelation kinetics. Substituting phenylhydrazine would alter crosslinking density and hydrogel mechanical properties due to differences in nucleophilicity and steric accessibility.

Enzymatic Oxidation Substrate for Amine Oxidase Assays

As one of the best substrates for liver microsomal amine oxidase, MPH is a validated positive control for enzymatic oxidation studies of hydrazine derivatives . Its high turnover relative to other arylhydrazines makes it suitable for characterizing enzyme kinetics and inhibitor screening. The compound's commercial availability in high purity (≥95% by GC and nonaqueous titration) supports reproducible biochemical assays [5].

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